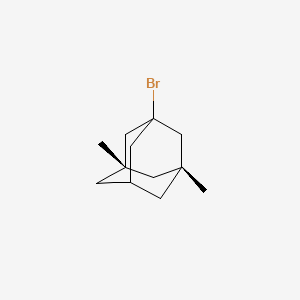

3,5-Dimethyl-1-bromo-adamantane

Description

Historical Evolution of Adamantane (B196018) Research

The existence of adamantane was first proposed in 1924 by Decker, who named it "decaterpene". rsc.org The first attempt at its synthesis was made in the same year by German chemist Hans Meerwein. wikipedia.org It wasn't until 1933 that adamantane was successfully isolated from petroleum. wikipedia.orgacs.org Following Prelog's synthesis in 1941, further refinements to the method were made in 1956. wikipedia.org A significant breakthrough came in 1957 with Schleyer's development of a Lewis-acid catalyzed rearrangement, which made adamantane more widely available for study. nih.govnih.gov This spurred a surge in research, leading to the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane) in the 1960s, marking the beginning of adamantane's role in medicinal chemistry. nih.govnih.gov

Significance of Adamantane Derivatives in Contemporary Chemical Science

Adamantane derivatives are a class of compounds that have garnered significant attention due to their unique structural properties and wide-ranging applications. ontosight.ai The rigid, cage-like structure of the adamantane core imparts stability and lipophilicity to molecules, making it a valuable scaffold in drug design and materials science. nih.govnih.govresearchgate.net

In medicinal chemistry, the adamantane moiety is often incorporated into drug molecules to enhance their pharmacokinetic properties. nih.govnih.gov Adamantane derivatives have shown potential in treating a variety of diseases, including viral infections like influenza A and neurodegenerative disorders. ontosight.ai For instance, amantadine and rimantadine (B1662185) are well-known antiviral drugs, while memantine (B1676192) is used in the treatment of Alzheimer's disease. wikipedia.orgresearchgate.net The applications of adamantane derivatives extend to materials science, where they are used in the development of polymers and thermally stable lubricants. wikipedia.org

Positioning of 3,5-Dimethyl-1-bromo-adamantane within the Adamantane Compound Family

This compound is a key intermediate in the synthesis of other adamantane derivatives, most notably memantine. google.comchemicalbook.comextendabio.com Its structure consists of the adamantane cage with two methyl groups at positions 3 and 5, and a bromine atom at one of the bridgehead positions (position 1). This substitution pattern makes it a valuable building block in organic synthesis. guidechem.com The bromination of 1,3-dimethyladamantane (B135411) is a common method for its preparation. google.comchemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H19Br |

| Molecular Weight | 243.18 g/mol |

| Appearance | Clear, colorless to pale yellow oil/liquid |

| Boiling Point | 201 °C (lit.) |

| Density | 1.224 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.52 (lit.) |

| Flash Point | 109 °C (228.2 °F) - closed cup |

| CAS Number | 941-37-7 |

Sources: extendabio.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1,3-dimethyladamantane. One documented process involves reacting 1,3-dimethyladamantane with bromine in the presence of a catalytic amount of HBr in acetic acid at a temperature of 50-55°C for 12 hours. google.comchemicalbook.com

Another synthetic route utilizes bromine and anhydrous aluminum trichloride (B1173362) in 1,2-dichloroethane (B1671644). chemicalbook.com The reaction mixture is heated, and 1,3-dimethyladamantane is added. The reaction proceeds with the absorption of byproducts by a sodium hydroxide (B78521) solution. The final product is obtained after a series of purification steps, including washing and distillation under reduced pressure, with a reported yield of 92% and a purity of ≥ 99%. chemicalbook.com

Spectroscopic Data

The structural characterization of this compound can be achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals corresponding to the different protons in the molecule. chemicalbook.com

¹³C NMR Spectroscopy

Crystallographic Data

Detailed crystallographic data for this compound is not explicitly provided in the search results. However, for the related compound 1-bromoadamantane (B121549), the crystal structure has been determined to be monoclinic with the space group P 2₁/c. iucr.org The molecule exhibits non-crystallographic mirror symmetry. iucr.org It is reasonable to assume that the introduction of two methyl groups would alter the crystal packing and unit cell parameters.

Reactions of this compound

This compound is a versatile intermediate used in various organic reactions. It is a precursor for the synthesis of memantine, which involves the replacement of the bromine atom with an amino group. google.comchemicalbook.com It has also been utilized in the one-pot synthesis of 1,3-dicarbonyl adamantanes and in the synthesis of 3,5-dimethyladamantan-1-ol. guidechem.comchemicalbook.comcenmed.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19Br |

|---|---|

Molecular Weight |

243.18 g/mol |

IUPAC Name |

(3S,5R)-1-bromo-3,5-dimethyladamantane |

InChI |

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |

InChI Key |

QUCXLVDIVQWYJR-WSVSKBAQSA-N |

Isomeric SMILES |

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Br)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethyl 1 Bromo Adamantane

Halogenation Pathways for Adamantane (B196018) Scaffolds

The introduction of a bromine atom onto the adamantane core is a critical step in the synthesis of 3,5-dimethyl-1-bromo-adamantane. This is typically achieved through halogenation reactions, which involve the direct treatment of a substituted adamantane with a brominating agent. google.comgoogle.com

Direct Bromination Approaches for 1,3-Dimethyladamantane (B135411) Precursors

The most common method for synthesizing this compound involves the direct bromination of 1,3-dimethyladamantane. google.comchemicalbook.com This reaction takes advantage of the tertiary hydrogens at the bridgehead positions of the adamantane cage, which are susceptible to substitution.

One established method involves heating 1,3-dimethyladamantane with bromine in the presence of a catalytic amount of hydrogen bromide in acetic acid. google.com The reaction is typically maintained at a temperature of 50-55°C for several hours. google.com Another approach utilizes elemental bromine with a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362), in a solvent like 1,2-dichloroethane (B1671644) at a controlled temperature of 15°C. chemicalbook.com This method has been reported to produce high yields of the desired product. chemicalbook.com

Reaction Conditions and Catalytic Systems in Bromination Protocols

The choice of reaction conditions and catalytic systems is crucial for the successful and efficient bromination of 1,3-dimethyladamantane. The temperature, solvent, and catalyst all play a significant role in the reaction's outcome.

In one protocol, the bromination is carried out using bromine and anhydrous aluminum trichloride in 1,2-dichloroethane at 15°C. chemicalbook.com A different approach employs bromine with a catalytic amount of HBr in acetic acid at a higher temperature of 50-55°C. google.com The use of a catalyst like aluminum trichloride facilitates the polarization of the bromine molecule, making it a more effective electrophile for the substitution reaction. The reaction without an additional solvent, using excess bromine as the reaction medium, has also been described, with the addition of bromine being carefully controlled to manage the exothermic nature of the reaction. google.com

| Catalyst | Brominating Agent | Solvent | Temperature (°C) |

| Anhydrous aluminum trichloride | Bromine | 1,2-dichloroethane | 15 |

| HBr in AcOH | Bromine | Acetic Acid | 50-55 |

Optimization Strategies for Enhanced Reaction Yield and Purity

Efforts to optimize the synthesis of this compound focus on improving the reaction yield and the purity of the final product. google.comchemicalbook.com These strategies often involve careful control of reaction parameters and the implementation of effective purification techniques.

One detailed procedure reports a yield of 92% with a purity of ≥99% as determined by gas chromatography. chemicalbook.com This was achieved by reacting 1,3-dimethyladamantane with bromine and anhydrous aluminum trichloride in 1,2-dichloroethane. chemicalbook.com The work-up process is critical for achieving high purity and involves quenching the reaction with a saturated sodium bisulfite solution to remove excess bromine, followed by washing the organic phase with water and drying over anhydrous sodium sulfate. chemicalbook.com The final purification is accomplished by distillation under reduced pressure. chemicalbook.com Another patented process emphasizes the importance of drop-wise addition of bromine to control the exothermicity of the reaction, which is a key factor in preventing side reactions and ensuring safety, especially on a larger scale. google.com

Alternative Synthetic Routes to this compound

While direct bromination of 1,3-dimethyladamantane is the most prevalent method, research into alternative synthetic routes is ongoing. These alternatives aim to overcome some of the challenges associated with direct bromination, such as the use of hazardous reagents and the formation of byproducts.

Multistep Synthesis from Related Adamantane Derivatives

Alternative synthetic strategies can involve the conversion of other functionalized adamantanes into the desired bromo derivative. For instance, 3,5-dimethyladamantan-1-ol can be a precursor. sigmaaldrich.com The conversion of an alcohol to a bromide can be achieved through various standard organic transformations. Another potential starting material is 3-hydroxyadamantane-1-carboxylic acid, which can undergo chlorination and decarbonylation to form 1,3-dichloro adamantane, a related dihalogenated adamantane. acs.org While not a direct route to the bromo-dimethyl derivative, this illustrates the potential for multistep syntheses from different adamantane scaffolds. The synthesis of 1,2-disubstituted adamantane derivatives can also be achieved through the construction of the adamantane framework itself from acyclic or cyclic precursors, offering a fundamentally different approach to obtaining specifically substituted adamantanes. mdpi.comnih.gov

Novel Synthetic Approaches and Methodological Advancements

The field of adamantane chemistry is continually evolving, with new methods for functionalization being developed. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a brominating agent has been explored for the synthesis of 1-bromoadamantane (B121549). google.com This reagent is considered a greener alternative to liquid bromine as it is a stable solid that slowly releases bromine, offering better control and potentially reducing environmental impact. google.com While this specific example is for the parent adamantane, the principle could potentially be adapted for the synthesis of this compound. Another area of advancement is the catalytic functionalization of adamantane. For instance, the synthesis of 3,5-dimethyladamantan-1-ol has been achieved through the reaction of 1,3-dimethyladamantane with bromotrichloromethane (B165885) and water in the presence of manganese complexes, showcasing the potential of catalytic systems to introduce functionality onto the adamantane core. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1 Bromo Adamantane

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the bridgehead position of 3,5-dimethyl-1-bromo-adamantane is susceptible to nucleophilic substitution. Due to the steric hindrance and the impossibility of backside attack required for an S_N2 mechanism, these reactions proceed exclusively through an S_N1 pathway. This involves the formation of a stable tertiary carbocation, the 3,5-dimethyl-1-adamantyl cation.

A prominent example of this reactivity is the Ritter reaction, a crucial step in the synthesis of Memantine (B1676192). google.com In this reaction, this compound is treated with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid. The intermediate carbocation is trapped by the nitrile, and subsequent hydrolysis yields an N-acylaminoadamantane. google.com

Another fundamental nucleophilic substitution is hydrolysis, which converts this compound into 3,5-dimethyl-1-adamantanol. nih.gov This reaction typically occurs under aqueous conditions, often facilitated by acids, and proceeds via the same S_N1 mechanism.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Ritter Reaction | Acetonitrile, Sulfuric Acid | N-acetamido-3,5-dimethyl adamantane (B196018) | google.com |

| Hydrolysis | Water, Acid catalyst (e.g., H2SO4) | 3,5-Dimethyl-1-adamantanol | orgsyn.org |

Radical and Carbocationic Intermediates in Derivatization Processes

The derivatization of this compound is fundamentally governed by the nature of its intermediates. The most significant intermediate is the tertiary 3,5-dimethyl-1-adamantyl carbocation. rsc.org The formation of this carbocation is facilitated by the inductive effect of the two methyl groups, which donate electron density and stabilize the positive charge. This high stability is a primary reason for the prevalence of S_N1-type reactions. rsc.org

The synthesis of this compound itself, via the bromination of 1,3-dimethyladamantane (B135411), proceeds through this carbocationic intermediate. google.comchemicalbook.com Lewis acid catalysts like aluminum trichloride (B1173362) can be used to facilitate the reaction. chemicalbook.com

In contrast, the corresponding 3,5-dimethyl-1-adamantyl radical is considered to be destabilized. rsc.org The rigid cage structure prevents the radical center from adopting the more stable, slightly pyramidal geometry typical of other tertiary radicals. This inherent strain makes radical abstraction from the bridgehead position less favorable than carbocation formation. rsc.org Nevertheless, radical intermediates can be generated and utilized in specific functionalization reactions, such as addition-fragmentation processes with alkenes. rsc.org

Electrophilic and Organometallic Functionalization of the Adamantane Cage

While many reactions of this compound involve the substitution of the bromine, the adamantyl moiety itself can participate in reactions. The adamantyl cation generated from this compound is a potent electrophile and can be used in Friedel-Crafts-type alkylations of aromatic compounds.

Organometallic functionalization presents a greater challenge. Tertiary alkyl halides like 1-bromoadamantane (B121549) are generally reluctant to form Grignard reagents (R-MgX) under standard conditions. wikipedia.org The formation of these reagents involves a radical mechanism, and any intermediate Grignard reagent that does form is highly reactive and can act as both a strong nucleophile and a base. byjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org While challenging, the formation of organometallic derivatives from adamantyl halides is not impossible. For instance, highly reactive Rieke calcium has been successfully used to form an organocalcium derivative of 1-bromoadamantane, which behaves similarly to a Grignard reagent. wikipedia.org

| Functionalization Type | Reaction | Reagents | Key Intermediate/Reagent | Reference |

|---|---|---|---|---|

| Electrophilic | Friedel-Crafts Alkylation | Aromatic compound (e.g., Benzene), Lewis Acid | 3,5-Dimethyl-1-adamantyl cation | researchgate.net |

| Organometallic | Grignard-like reagent formation | Highly reactive metal (e.g., Rieke Calcium) | Organocalcium derivative | wikipedia.org |

Stereochemical Considerations and Regioselectivity in Reactions

The chemistry of this compound is defined by high regioselectivity and distinct stereochemical outcomes dictated by its rigid cage structure.

Regioselectivity: The bromination of 1,3-dimethyladamantane shows high selectivity for the remaining tertiary bridgehead positions (C5 and C7), as these lead to the most stable carbocation intermediates. rsc.orgchemicalbook.com Reactions starting from this compound are inherently regioselective, as the reaction occurs at the carbon bearing the bromine atom.

Stereochemistry: The adamantane framework is conformationally locked. This rigidity prevents the Walden inversion associated with S_N2 reactions at the bridgehead carbon. All nucleophilic substitutions at this position must proceed through the planar S_N1 carbocation intermediate. While this compound itself is achiral, any S_N1 reaction on a chiral adamantane derivative would lead to racemization. The substitution reaction occurs with retention of configuration in some cases, such as the "dry ozonation" hydroxylation of saturated hydrocarbons on silica (B1680970) gel. orgsyn.org

Comparative Reactivity Studies with Other Halogenated Adamantanes

The reactivity of this compound can be understood by comparing it with other halogenated adamantanes.

Effect of Alkyl Substitution: The two methyl groups at the C3 and C5 positions exert a positive inductive effect (+I), which significantly stabilizes the bridgehead carbocation formed upon departure of the bromide ion. Consequently, this compound undergoes S_N1 reactions, such as solvolysis, at a faster rate than the unsubstituted 1-bromoadamantane.

Effect of the Halogen: The nature of the halogen atom at the bridgehead position is critical to the compound's reactivity, primarily by influencing its ability to act as a leaving group. The strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I), while the stability of the resulting halide anion (leaving group ability) increases (I⁻ > Br⁻ > Cl⁻ > F⁻).

Therefore, in S_N1 reactions, the reactivity trend for 1-haloadamantanes is generally:

1-Iodoadamantane (B1585816) > 1-Bromoadamantane > 1-Chloroadamantane > 1-Fluoroadamantane (B1266609)

While fluorine is the most electronegative halogen, the C-F bond is exceptionally strong, and the fluoride (B91410) ion is a poor leaving group, making 1-fluoroadamantane and its derivatives relatively unreactive in nucleophilic substitution reactions. nagwa.com Conversely, iodine is the best leaving group, making 1-iodoadamantane the most reactive in this series. nagwa.com Halogen exchange reactions have also been studied, demonstrating that iodine monochloride (ICl) is significantly more reactive than bromine (Br₂) for halogenating the adamantane cage. rsc.org

| Compound | Key Feature | Relative Reactivity in S_N1 Reactions | Reason |

|---|---|---|---|

| 1-Bromoadamantane | Unsubstituted cage | Baseline | Standard tertiary bridgehead reactivity. wikipedia.org |

| This compound | Two methyl groups (+I effect) | Higher than 1-bromoadamantane | Increased carbocation stability. rsc.org |

| 1-Chloroadamantane | Chlorine substituent | Lower than 1-bromoadamantane | Poorer leaving group ability of Cl⁻ vs. Br⁻. rsc.org |

| 1-Iodoadamantane | Iodine substituent | Higher than 1-bromoadamantane | Superior leaving group ability of I⁻. nagwa.comenergetic-materials.org.cn |

Applications of 3,5 Dimethyl 1 Bromo Adamantane in Advanced Chemical Research

Role as a Precursor in Specialized Organic Synthesis

3,5-Dimethyl-1-bromo-adamantane serves as a crucial starting material in a variety of specialized organic synthesis applications. Its rigid, three-dimensional structure and reactive bromide group make it a valuable building block for creating more complex molecules.

Synthesis of 1,3-Dicarbonyl Adamantanes

One notable application of this compound is in the one-pot synthesis of 1,3-dicarbonyl adamantanes. sigmaaldrich.com This process highlights the utility of the bromo-adamantane derivative in constructing intricate functionalized cage compounds.

Preparation of 3,5-Dimethyladamantan-1-ol and Other Oxygenated Analogs

This compound is a direct precursor to 3,5-dimethyladamantan-1-ol. sigmaaldrich.compharmaffiliates.com The hydrolysis of the carbon-bromine bond, often facilitated by a suitable base, yields the corresponding alcohol. This conversion is a fundamental transformation in adamantane (B196018) chemistry, providing access to a range of oxygenated derivatives. wikipedia.org The synthesis of these analogs is significant for further functionalization and incorporation into more complex molecular frameworks.

Construction of Complex Polycyclic and Polyhedral Architectures

The adamantane cage is a fundamental unit in the construction of more elaborate polycyclic and polyhedral structures, often referred to as diamondoids. rsc.org While direct research on this compound's role in building these larger architectures is specific, the principles of adamantane chemistry suggest its potential as a building block. The functionalization of adamantane derivatives is key to creating larger, more complex diamondoid structures. rsc.org

Contributions to Medicinal Chemistry Research and Drug Design

The unique physicochemical properties of the adamantane cage, such as its lipophilicity and rigid structure, have made it a privileged scaffold in medicinal chemistry. This compound plays a pivotal role as a key intermediate in the synthesis of several biologically active molecules.

Key Intermediate in the Synthesis of Pharmaceutical Active Ingredients (e.g., Memantine)

Perhaps the most well-documented application of this compound is its role as a key intermediate in the synthesis of Memantine (B1676192). jmpm.vngoogle.comchemicalbook.comextendabio.comgoogle.com Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, is used in the management of Alzheimer's disease. jmpm.vngoogle.com

Several synthetic routes to Memantine utilize this compound. One common method involves the direct amination of this compound with reagents like urea (B33335) or thiourea (B124793) to form the amine group present in Memantine. jmpm.vnresearchgate.net Another established pathway is the Ritter reaction, where this compound is reacted with acetonitrile (B52724) and sulfuric acid to produce N-(3,5-dimethyl-adamantan-1-yl)-acetamide, which is then hydrolyzed to yield Memantine. nih.gov

The efficiency and scalability of these synthetic routes are subjects of ongoing research, with various modifications being explored to improve yield and reduce the number of steps. researchgate.netnih.gov

Incorporation into Novel Adamantane-Containing Pharmacophores

The adamantane moiety is a sought-after pharmacophore in drug discovery due to its ability to enhance the lipophilicity and metabolic stability of a drug molecule. nih.govmdpi.comnih.gov This can lead to improved pharmacokinetic properties. This compound serves as a versatile starting material for creating novel adamantane-containing compounds with potential therapeutic applications.

The introduction of the adamantane cage can significantly influence the biological activity of a compound. mdpi.com For instance, adamantane derivatives have been investigated for a wide range of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties. mdpi.com The synthesis of new adamantane derivatives often begins with a functionalized adamantane, such as this compound, which allows for the attachment of various other chemical entities. researchgate.net

Impact of Adamantane Moiety on Molecular Properties Relevant to Drug Discovery (e.g., Lipophilicity, Conformational Rigidity)

The adamantane cage, the core structure of this compound, imparts unique physicochemical properties to molecules, which are highly advantageous in the field of drug discovery. publish.csiro.aupublish.csiro.au The biological activity of adamantane derivatives is intrinsically linked to their compact structure, high lipophilicity, and conformational rigidity. researchgate.net

One of the most significant contributions of the adamantane moiety is the enhancement of lipophilicity. mdpi.comresearchgate.net Introducing this bulky, diamond-like hydrocarbon structure into a drug candidate can significantly increase its ability to interact with lipophilic binding sites and improve its passage through biological barriers like the blood-brain barrier. researchgate.netnih.gov This strategy of substituting other groups, such as phenyl rings, with an adamantane cage is seen as a promising way to introduce lipophilicity and move beyond the "flat land" of traditional, two-dimensional drug molecules. publish.csiro.aupublish.csiro.au This increased lipophilicity, along with the inherent stability of the adamantane structure, positively influences the pharmacokinetic properties of a drug, enhancing its distribution and stability in the body. nih.govnih.gov

Table 1: Key Molecular Properties Conferred by the Adamantane Moiety in Drug Discovery

| Property | Description | Reference |

|---|---|---|

| Lipophilicity | The adamantane cage is a highly lipophilic, "lipophilic bullet" that can increase a molecule's solubility in lipids, aiding in its absorption and distribution. researchgate.netnih.gov | researchgate.netnih.gov |

| Conformational Rigidity | The rigid, cage-like structure provides a stable scaffold, allowing for precise spatial arrangement of substituents to optimize binding with biological targets. publish.csiro.aupublish.csiro.auresearchgate.net | publish.csiro.aupublish.csiro.auresearchgate.net |

| Metabolic Stability | The bulky adamantane group can sterically hinder metabolic enzymes, protecting the drug molecule from degradation and prolonging its therapeutic effect. nih.gov | nih.gov |

Utility in Advanced Materials Science Research

The distinct structural features of adamantane and its derivatives, including this compound, make them valuable building blocks in materials science. guidechem.com Its rigid, bulky, and thermally stable nature can be harnessed to create materials with enhanced properties. usm.eduacs.org

Integration into Polymer Systems and Composite Materials

The incorporation of adamantane units into polymers has been shown to significantly improve the physical properties of the resulting materials. usm.eduacs.org When used as a pendant group attached to a polymer backbone, the adamantane moiety's bulkiness and rigidity lead to increased stiffness, higher glass transition temperatures (Tg), and improved solubility. usm.eduacs.orgoup.com

Research has demonstrated these benefits across a range of polymer types:

Polyimides: Semi-alicyclic polyimides synthesized with adamantane-containing diamines, such as 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane, exhibit exceptionally high glass transition temperatures (285–440 °C), excellent optical transparency, and favorable thermal and mechanical properties. rsc.org The specific substituents on the adamantane unit significantly influence the final polymer properties; for example, methyl groups can enhance chain rigidity and reduce intermolecular interactions. rsc.org

Methacrylate (B99206) Polymers: The inclusion of adamantane in methacrylate polymers is of particular interest for applications in microlithography. oup.com These polymers show improved physical properties and have a high carbon-to-hydrogen ratio, which is required to resist the reactive-ion etching (RIE) process used in manufacturing microelectronics. oup.com

Other Polymers: Pendent adamantane groups have been successfully incorporated into acrylates, phenolics, poly(phenylenes), and poly(ether ether ketones), consistently leading to a substantial increase in Tg and thermal stability compared to the unsubstituted linear polymers. usm.eduacs.org

Table 2: Effect of Adamantane Integration on Polymer Properties

| Polymer Type | Adamantane-Induced Improvement | Application Area | Reference |

|---|---|---|---|

| Polyimides | High Tg (285–440 °C), optical transparency, thermal stability | Optical and optoelectronic materials | rsc.org |

| Methacrylates | Increased stiffness, Tg, solubility, etch resistance | Photoresists for ArF lithography | oup.com |

| Polyaramids | Enhanced physical properties | High-performance materials | usm.eduacs.org |

Investigation of Nonlinear Optical Properties in Adamantane-Type Clusters

Adamantane-based molecular clusters are a class of materials that have demonstrated significant potential for applications in nonlinear optics (NLO). researchgate.netnih.gov These compounds can exhibit strong NLO effects, such as second-harmonic generation (SHG), where light of one frequency is converted into light with double the frequency. acs.orgnih.gov

Theoretical and experimental studies have shown that the NLO response of these clusters can be precisely tuned. nih.govacs.org Research on adamantane-based tetraphenyl clusters revealed that:

The optical nonlinearities originate from electronic transitions that are spatially localized at the organic substituents attached to the adamantane core. acs.orgresearchgate.net

The intensity of the SHG signal can be significantly enhanced by substituting the core carbon atoms with heavier tetrel elements like silicon (Si), germanium (Ge), or tin (Sn). nih.govacs.org The intensity of the SHG signal increases with the atomic number of the tetrel element. nih.govacs.orgresearchgate.net

Sn-substituted materials, in particular, extend the range of efficient SHG to higher frequencies, making them suitable for a wider array of devices. nih.gov

These findings provide a theoretical foundation for designing and tailoring adamantane-based materials for specific NLO applications, such as frequency doubling in lasers. researchgate.net Doping adamantane with alkali metals has also been theoretically studied as a method to enhance its NLO properties. researchgate.net

Design of Supramolecular Structures and Host-Guest Systems

The rigid, well-defined shape and lipophilic nature of the adamantane moiety make it an ideal "guest" molecule in the field of supramolecular chemistry. mdpi.com It forms stable and well-defined inclusion complexes with various "host" molecules, most notably cyclodextrins (CDs). mdpi.comnih.gov This strong and specific host-guest interaction is a powerful tool for constructing complex, self-assembling systems. nih.gov

The adamantane-cyclodextrin interaction has been leveraged in numerous applications:

Hydrogels: Injectable hydrogels can be formed by mixing adamantane-conjugated polymers (like Pluronic F127) with cyclodextrin (B1172386) polymers. nih.gov The host-guest interactions act as physical crosslinks, creating a 3D network with properties like self-healing and enhanced stability, suitable for sustained drug delivery. nih.govresearchgate.net

Drug Delivery and Targeting: The strong association between adamantane and β-cyclodextrin (with an association equilibrium constant, K, around 5.2 × 10⁴ M⁻¹) is used to develop drug delivery systems. mdpi.comnih.gov Adamantane can be attached to a drug, which is then encapsulated by a cyclodextrin host, potentially improving solubility or enabling targeted release. nih.govnih.gov

Surface Recognition: Adamantane derivatives can be incorporated into liposomes (model cell membranes), with the adamantane group acting as an anchor in the lipid bilayer. nih.gov Ligands attached to the exposed part of the adamantane derivative can then be used to study specific interactions with cell receptors. nih.gov

The versatility of the adamantane-cyclodextrin pairing has been demonstrated with a variety of adamantane derivatives, which form inclusion adducts with diverse adamantane-to-CD ratios depending on the specific substituents. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane | |

| Acrylates | |

| Phenolics | |

| Poly(phenylenes) | |

| Poly(ether ether ketones) | |

| Polyimides | |

| Methacrylate | |

| Polyaramids | |

| Silicon (Si) | |

| Germanium (Ge) | |

| Tin (Sn) | |

| Cyclodextrins (CDs) | |

| β-cyclodextrin | |

| Pluronic F127 | |

| Liposomes |

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 1 Bromo Adamantane

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural confirmation of 3,5-Dimethyl-1-bromo-adamantane. These methods probe the vibrational modes of the molecule, providing a unique spectroscopic fingerprint.

The IR and Raman spectra are characterized by several key regions:

C-H Stretching Region: Bands corresponding to the stretching vibrations of the methyl and adamantane (B196018) cage C-H bonds are prominent.

Fingerprint Region: This complex region contains a wealth of structural information, including C-C stretching and various bending vibrations of the adamantane framework.

C-Br Stretching Region: A characteristic band for the carbon-bromine stretch is expected at lower frequencies. The position and intensity of this band are sensitive to the molecular environment.

Low-frequency Raman spectroscopy is particularly useful for studying the lattice dynamics of adamantane derivatives in the solid state. researchgate.net These low-frequency modes are dependent on intermolecular forces and can be used to detect subtle changes in crystal symmetry and packing. researchgate.net For adamantane derivatives, vibrational analysis is often supported by quantum chemical calculations to accurately assign the observed spectral bands. researchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the chemical formula, C₁₂H₁₉Br.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by approximately 2 m/z units. The mass of the molecular ion is 242 g/mol . chemicalbook.com

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the adamantane cage. Common fragmentation pathways would include the loss of the bromine atom to form a stable tertiary carbocation at the bridgehead position, [M-Br]⁺, which would be a prominent peak in the spectrum. Further fragmentation of the adamantane skeleton would also be observed.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The signals are spread across a characteristic range, with the methyl protons appearing at a distinct chemical shift from the protons on the adamantane cage. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique chemical environment.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Assign. | Chemical Shift (ppm) |

| A | 2.167 |

| B | 2.15 |

| C | 2.018 |

| D | 1.976 |

| E | 1.410 |

| F | 1.348 |

| G | 1.204 |

| J | 0.857 |

| Data recorded in CDCl₃ at 400 MHz. chemicalbook.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemicalbook.com For this compound, distinct signals are expected for:

The two methyl carbons (-CH₃).

The quaternary carbon atom bonded to the bromine (C-Br).

The second quaternary bridgehead carbon bonded to a methyl group.

The methine (CH) and methylene (B1212753) (CH₂) carbons of the adamantane skeleton.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more detailed structural assignment. COSY identifies proton-proton coupling networks, while HSQC correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the complex cage structure.

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

Substituted adamantanes are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. rsc.org For instance, the crystal structures of bromophenyl adamantanes are finely dependent on weak intermolecular forces like CH−π and Br⋯Br interactions, which can dictate the formation of different polymorphs. uni-giessen.deresearchgate.net The study of 1,3-disubstituted adamantanes has also revealed the formation of ordered low-temperature phases and disordered, plastic high-temperature phases. rsc.org It is plausible that this compound could also exhibit such polymorphic or plastic crystalline behavior, which would be investigated using variable-temperature X-ray diffraction.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement and interpret experimental data, providing a deeper understanding of the structural and electronic properties of this compound.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely applied to adamantane systems. researchgate.net These calculations can optimize the molecular geometry in the gas phase, which can then be compared to experimental X-ray data. researchgate.net

Key applications include:

Vibrational Frequency Calculation: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. researchgate.net

Electronic Structure Analysis: The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and electronic transitions. researchgate.net

Non-Covalent Interaction (NCI) Analysis: Computational methods can visualize and quantify weak interactions, such as van der Waals forces and halogen bonds (e.g., Br···Br contacts), which are critical in determining the crystal packing and potential polymorphism of the compound. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

Detailed crystallographic studies providing specific data on the intermolecular interactions and crystal packing of this compound are not extensively available in the public domain. However, the analysis of related adamantane structures, particularly 1-bromo-adamantane, offers significant insights into the probable solid-state behavior of its dimethyl derivative. The rigid, cage-like structure of the adamantane core, combined with the presence of a bromine atom and two methyl groups, dictates the nature of its crystal packing.

The crystal packing of adamantane derivatives is often characterized by a high degree of symmetry and can exhibit orientational disorder, a phenomenon typical of "plastic crystals". In these phases, molecules possess sufficient thermal energy to reorient themselves within the crystal lattice, behaving like a liquid in terms of rotation while maintaining a fixed center of mass.

For instance, 1-bromo-adamantane (Br-ADA) displays a face-centered cubic (fcc) lattice in its disordered phase (phase I), with the space group Fm3m and four molecules per unit cell. acs.org In this state, the precise atomic coordinates are difficult to determine due to the high dynamic disorder. acs.org As the temperature decreases, Br-ADA undergoes a transition to a semi-ordered intermediate phase (phase II) and then to a more ordered phase (phase III). acs.org This behavior is influenced by the C-Br bond length, which affects the moment of inertia and restricts certain rotational motions compared to other halogenated adamantanes. acs.org

The intermolecular interactions governing the crystal packing in such a molecule would primarily be weak van der Waals forces. The bulky and saturated adamantane skeleton allows for significant dispersion forces. The bromine atom introduces a site for potential halogen bonding, a directional non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. Furthermore, the hydrogen atoms of the methyl and adamantyl groups can participate in weak C-H···Br or C-H···H-C contacts, further stabilizing the crystal lattice.

In the absence of direct experimental data for this compound, a comparative analysis with other adamantane derivatives provides a foundational understanding. For example, in the crystal structure of more complex molecules containing adamantane moieties, such as 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, weak interactions like C-H···π and N-H···S hydrogen bonds are observed to consolidate the crystal packing. nih.govcsic.es While the functional groups differ, this highlights the importance of weak intermolecular forces in directing the assembly of adamantane-containing structures.

A hypothetical analysis of the crystal packing of this compound would involve identifying the key intermolecular contacts. The table below summarizes the types of interactions that would be expected to play a crucial role in its solid-state structure.

| Interaction Type | Atoms Involved | Expected Nature of Contribution |

| Halogen Bonding | C-Br ··· Br-C or C-Br ··· H-C | Directional interaction contributing to lattice stability. |

| van der Waals Forces | All atoms | Non-directional, dominant forces due to the large surface area. |

| C-H···Br Contacts | C-H (methyl/adamantyl) ··· Br | Weak hydrogen bonding, providing additional stabilization. |

| C-H···H-C Contacts | C-H (methyl/adamantyl) ··· H-C | Weak dispersion-type interactions. |

The interplay of these forces, along with the steric demands of the dimethyl-adamantyl cage, would ultimately determine the final crystal packing arrangement. The introduction of the methyl groups at the 3 and 5 positions breaks the higher symmetry of the parent 1-bromo-adamantane, which would likely lead to a more complex and less symmetric packing arrangement in the ordered, low-temperature phases. Further experimental investigation using single-crystal X-ray diffraction would be necessary to fully elucidate the intricate details of the intermolecular interactions and crystal packing of this compound.

Emerging Trends and Future Research Directions

Development of Green and Sustainable Synthetic Routes for 3,5-Dimethyl-1-bromo-adamantane

Traditional methods for synthesizing this compound often involve harsh reagents and conditions. For instance, the bromination of 1,3-dimethyl adamantane (B196018) can be achieved using elemental bromine, which is a hazardous substance, and the reaction can be highly exothermic, posing challenges for large-scale production. google.comgoogle.com One established laboratory method involves reacting 1,3-dimethyladamantane (B135411) with bromine and a Lewis acid like anhydrous aluminum trichloride (B1173362) in a solvent such as 1,2-dichloroethane (B1671644). chemicalbook.com Another approach uses hydrobromic acid in acetic acid. chemicalbook.com

Recognizing the need for more environmentally benign processes, future research is geared towards developing "green" synthetic routes. This trend is part of a broader movement in chemistry to reduce waste, minimize energy consumption, and use less toxic substances. For adamantane derivatives in general, solvent-free reaction conditions are being explored, which can lead to higher yields and shorter reaction times. nih.gov

A promising area for the sustainable synthesis of bromo-adamantanes is the use of phase-transfer catalysis (PTC). This technique can facilitate the selective bromination at the bridgehead positions of the adamantane core using mixed aqueous/organic solvents, potentially reducing the need for harsh, anhydrous conditions and hazardous reagents. researchgate.net The development of such green and sustainable methods is crucial for making the production of this compound and other derivatives more cost-effective and environmentally friendly.

Table 1: Comparison of Synthetic Routes for Adamantane Bromination

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Bromination | 1,3-dimethyl adamantane, Bromine, Lewis Acid (e.g., AlCl₃) | 1,2-dichloroethane, 15°C | High yield (92% reported) chemicalbook.com | Use of hazardous bromine, exothermic, requires organic solvent google.comgoogle.comchemicalbook.com |

| Acid-Catalyzed Bromination | 1,3-dimethyl adamantane, HBr in AcOH | Heating at 50-55°C for 12 hours | Alternative to elemental bromine | Requires prolonged heating chemicalbook.com |

| Emerging Green Routes (Projected) | Adamantane precursor, "Green" brominating agent | Solvent-free or aqueous/organic PTC | Reduced environmental impact, increased safety | May require further optimization for yield and selectivity researchgate.netnih.gov |

Exploration of Novel Reaction Pathways for Enhanced Functionalization

The bromine atom in this compound serves as a versatile handle for introducing a wide array of other functional groups, making it a key intermediate in the synthesis of more complex molecules. google.comchemicalbook.com While established reactions like hydrolysis to form the corresponding alcohol (3,5-dimethyladamantan-1-ol) are well-known, research is moving towards discovering novel and more sophisticated reaction pathways. sigmaaldrich.comwikipedia.org

Future explorations will likely focus on expanding the toolbox of reactions applicable to bromoadamantanes. This includes the development of advanced catalytic systems, such as transition metal catalysts, to enable a broader range of cross-coupling reactions. mdpi.com These methods could allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, attaching complex moieties to the adamantane scaffold with high precision.

Furthermore, there is growing interest in using adamantane derivatives in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nih.gov Adapting such strategies for this compound could streamline the synthesis of novel, highly functionalized adamantane-based compounds for various applications. The exploration of reactions that proceed under mild conditions is also a priority, preserving sensitive functional groups on other parts of the molecule.

Design of Multi-functional Adamantane-Based Systems

The unique, rigid, three-dimensional structure of the adamantane cage makes it an ideal building block for creating complex, multi-functional molecular systems. nih.govresearchgate.netnih.gov The four bridgehead positions of adamantane can be selectively functionalized, allowing for the construction of scaffolds with precisely controlled geometries. nih.govresearchgate.net This has led to significant interest in using adamantane derivatives in drug delivery, supramolecular chemistry, and materials science. mdpi.comnih.govpensoft.net

A key emerging trend is the design of "(3 + 1) adamantane scaffolds." These are tetra-substituted adamantanes where three bridgehead positions bear identical functional groups, providing a trivalent, C₃-symmetric platform, while the fourth position has a different, orthogonal functionality. researchgate.net This design allows for the attachment of multiple copies of a bioactive molecule (like a peptide) to the three identical arms, while the fourth arm can be used to conjugate a reporter group, a targeting ligand, or another functional molecule. researchgate.netnih.gov

Future research will focus on creating increasingly sophisticated adamantane-based systems. This includes the development of adamantane-based dendrimers and star-shaped polymers for targeted drug delivery. researchgate.netnih.govpensoft.net These systems can improve the pharmacokinetic properties of drugs and deliver them specifically to diseased tissues, enhancing efficacy and reducing side effects. pensoft.netdrugtargetreview.com The ability of the adamantyl group to interact strongly with host molecules like cyclodextrins is also being exploited to create self-assembling supramolecular systems for various biomedical applications. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Material Design and Molecular Interactions

As the complexity of adamantane-based systems increases, computational modeling is becoming an indispensable tool for predicting their properties and guiding their design. researchgate.netmit.edu Molecular dynamics (MD) simulations and quantum mechanical methods like Density Functional Theory (DFT) are being used to study the structure, stability, and reactivity of adamantane derivatives. tandfonline.comacs.org

In the future, the role of computational chemistry will expand significantly. Advanced modeling techniques will be used to:

Predict Reaction Outcomes: Simulate reaction pathways to identify optimal conditions for the synthesis and functionalization of compounds like this compound.

Design for Specific Functions: Use molecular docking and MD simulations to design adamantane derivatives that bind selectively to specific biological targets, such as enzymes or receptors. tandfonline.comnih.gov This is crucial for rational drug design.

Predict Material Properties: Employ multiscale modeling to predict the bulk properties of adamantane-based polymers and materials, helping to design materials with desired mechanical, thermal, or optical characteristics. mit.educredential.net

Understand Supramolecular Interactions: Model the host-guest interactions between adamantane derivatives and other molecules, such as cyclodextrins, to design novel self-assembling systems and drug delivery vehicles. mdpi.com

The integration of artificial intelligence (AI) and machine learning with computational modeling represents a cutting-edge frontier. mit.edu These approaches can analyze vast datasets from computational and experimental studies to identify structure-property relationships and accelerate the discovery of new adamantane-based materials and molecules with tailored functions. mit.educredential.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dichloroethane |

| 1,3,5,7-Tetrakisphenyladamantane |

| 1,3-dimethyl adamantane |

| 1-bromo-3,5-dimethyl adamantane |

| 1-Bromoadamantane (B121549) |

| 1-hydroxyadamantane |

| 3,5-dimethyl-1-adamantanamine |

| 3,5-dimethyladamantan-1-ol |

| Acetic acid |

| Aluminum trichloride |

| Bromine |

| Hydrobromic acid |

| Memantine (B1676192) hydrochloride |

| para-adamantylphenol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Dimethyl-1-bromo-adamantane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 3,5-dimethyldamantane using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

- Temperature : Lower temperatures (0–25°C) minimize side reactions like over-bromination .

- Solvent : Non-polar solvents (e.g., CCl₄) enhance selectivity for mono-bromination .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product (>95% purity) .

- Key Data : Substituted adamantanes often require inert atmospheres (N₂/Ar) to prevent oxidation during bromination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Look for distinct adamantane backbone signals (δ 1.5–2.5 ppm for CH₂ groups) and deshielded Br-substituted carbons (δ 70–80 ppm in ¹³C NMR) .

- X-ray Crystallography : SHELX software refines crystal structures, with emphasis on Br–C bond lengths (typical range: 1.9–2.0 Å) and steric effects from methyl groups .

- Mass Spectrometry : Molecular ion peaks at m/z 228–230 (Br isotopic pattern) confirm the brominated product .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation/Skin Contact : Use fume hoods and nitrile gloves; wash exposed skin with copious water for ≥15 minutes .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation .

- Waste Disposal : Neutralize brominated organics with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Basis Sets : Use 6-311G** with diffuse/polarization functions to model Br’s electron-withdrawing effects .

- DFT Functionals : B3LYP or M06-2X accurately calculate bond dissociation energies (BDEs) for C–Br bonds (~65–70 kcal/mol) .

- Charge Distribution : Methyl groups induce steric hindrance, reducing electrophilic substitution reactivity at adjacent carbons .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis of brominated adamantanes?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to validate X-ray vs. DFT-packed structures .

- Dynamic vs. Static Effects : Account for thermal motion in crystallographic models (SHELXL refinement) to align experimental bond lengths with DFT geometries .

- Benchmarking : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify systematic errors .

Q. How does the steric environment of this compound influence its behavior in cross-coupling reactions compared to less-substituted analogs?

- Methodological Answer :

- Steric Effects : Methyl groups hinder transmetalation in Suzuki-Miyaura reactions, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

- Electronic Effects : Bromine’s electronegativity directs nucleophilic attack to the adamantane’s bridgehead, but methyl substitution reduces regioselectivity .

- Catalyst Screening : Pd(OAc)₂ with XPhos ligands improves yields in Kumada couplings by mitigating steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.